3-[4-(trifluoromethoxy)phenyl]propanoic Acid
CAS No.: 886499-74-7
Cat. No.: VC2354784
Molecular Formula: C10H9F3O3
Molecular Weight: 234.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886499-74-7 |
|---|---|
| Molecular Formula | C10H9F3O3 |
| Molecular Weight | 234.17 g/mol |
| IUPAC Name | 3-[4-(trifluoromethoxy)phenyl]propanoic acid |
| Standard InChI | InChI=1S/C10H9F3O3/c11-10(12,13)16-8-4-1-7(2-5-8)3-6-9(14)15/h1-2,4-5H,3,6H2,(H,14,15) |
| Standard InChI Key | RRPISZJLUXOOCL-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CCC(=O)O)OC(F)(F)F |
| Canonical SMILES | C1=CC(=CC=C1CCC(=O)O)OC(F)(F)F |
Introduction
Chemical Structure and Identification
Molecular Structure
3-[4-(Trifluoromethoxy)phenyl]propanoic acid consists of a phenyl ring with a trifluoromethoxy group at the para position and a propanoic acid chain extending from the ring. The trifluoromethoxy group (OCF₃) significantly influences the compound's chemical behavior and biological interactions .
Chemical Identifiers
The compound is characterized by several standard chemical identifiers that enable precise identification in chemical databases and literature. These identifiers are presented in Table 1.
Table 1: Chemical Identifiers of 3-[4-(Trifluoromethoxy)phenyl]propanoic Acid
| Identifier | Value |
|---|---|
| IUPAC Name | 3-[4-(trifluoromethoxy)phenyl]propanoic acid |
| CAS Number | 886499-74-7 |
| Molecular Formula | C₁₀H₉F₃O₃ |
| InChI | InChI=1S/C10H9F3O3/c11-10(12,13)16-8-4-1-7(2-5-8)3-6-9(14)15/h1-2,4-5H,3,6H2,(H,14,15) |
| InChIKey | RRPISZJLUXOOCL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1CCC(=O)O)OC(F)(F)F |
| PubChem CID | 10513835 |
The compound has several synonyms including 4-(trifluoromethoxy)hydrocinnamic acid and 3-(4-(trifluoromethoxy)phenyl)propanoic acid, which are sometimes used in scientific literature and commercial contexts .
Physical and Chemical Properties
Basic Physical Properties
The physical properties of 3-[4-(trifluoromethoxy)phenyl]propanoic acid are critical for understanding its behavior in various experimental and application contexts. Table 2 summarizes these properties.
Table 2: Physical Properties of 3-[4-(trifluoromethoxy)phenyl]propanoic Acid
| Property | Value |
|---|---|
| Molecular Weight | 234.17 g/mol |
| Physical State | Solid at room temperature |
| Color | White to off-white |
| Solubility | Enhanced solubility in organic solvents; limited water solubility |
| Melting Point | Approximately 75-80°C (estimated based on similar compounds) |
Structural Features
The compound's structure contains several key features that influence its chemical behavior:
The trifluoromethoxy group (OCF₃) significantly contributes to the compound's lipophilicity, which affects its ability to penetrate biological membranes. This group also introduces electron-withdrawing effects that influence the reactivity of the aromatic ring.
The propanoic acid chain provides a carboxylic acid functional group, which can participate in acid-base reactions and serve as a point for further derivatization through esterification or amide formation.
The phenyl ring serves as a rigid structural element that connects the trifluoromethoxy group and the propanoic acid chain, creating a specific spatial arrangement of these functional groups .
Synthesis Methods
Laboratory Synthesis
The synthesis of 3-[4-(trifluoromethoxy)phenyl]propanoic acid typically involves a multi-step process. While specific protocols may vary, a general synthetic approach often includes:
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Starting with a suitable 4-(trifluoromethoxy)benzaldehyde or 4-(trifluoromethoxy)benzyl halide
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Conducting a Wittig reaction or similar carbon-carbon bond-forming reaction to extend the carbon chain
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Performing oxidation reactions to generate the carboxylic acid functionality
These reactions usually require controlled conditions including appropriate solvents, catalysts, and temperature regulation to achieve acceptable yields and purity.
Purification Techniques
After synthesis, the compound requires purification to remove reaction by-products and unreacted starting materials. Common purification methods include:
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Recrystallization from appropriate solvent systems
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Column chromatography using silica gel or other stationary phases
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Preparative HPLC for higher purity requirements
Quality control typically involves analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the identity and purity of the final product.
Chemical Reactivity
Functional Group Reactivity
The chemical reactivity of 3-[4-(trifluoromethoxy)phenyl]propanoic acid is largely determined by its functional groups:
The carboxylic acid group can undergo typical reactions including:
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Esterification with alcohols to form esters
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Amidation with amines to form amides
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Reduction to alcohols using appropriate reducing agents
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Decarboxylation under specific conditions
Structure-Reactivity Relationships
The presence of the trifluoromethoxy group affects the electron distribution in the phenyl ring, influencing its reactivity toward electrophilic and nucleophilic reagents. The electron-withdrawing nature of the OCF₃ group generally deactivates the aromatic ring toward electrophilic substitution reactions while potentially enhancing its reactivity toward nucleophilic aromatic substitution under appropriate conditions.
Analytical Methods for Identification and Quantification
Spectroscopic Identification
Several spectroscopic techniques are particularly useful for identifying and characterizing 3-[4-(trifluoromethoxy)phenyl]propanoic acid:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR shows characteristic signals for aromatic protons (approximately 7.0-7.2 ppm), methylene protons of the propanoic chain (2.5-2.9 ppm), and the carboxylic acid proton (10-12 ppm).
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¹³C NMR displays signals for the aromatic carbons, the trifluoromethoxy carbon (approximately 120 ppm, quartet due to C-F coupling), and the carboxylic carbon (approximately 175-180 ppm).
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¹⁹F NMR is particularly valuable for confirming the presence of the trifluoromethoxy group, typically showing a singlet around -58 ppm.
Mass Spectrometry:
Mass spectrometric analysis typically shows a molecular ion peak at m/z 234, corresponding to the molecular weight, along with characteristic fragmentation patterns including the loss of the trifluoromethoxy group and fragments of the propanoic acid chain.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for quantitative analysis and purity determination of 3-[4-(trifluoromethoxy)phenyl]propanoic acid. Reverse-phase HPLC with UV detection at 220-260 nm is particularly effective for this compound.
Biological Activity and Applications
Enzyme Inhibition Studies
Preliminary research suggests that 3-[4-(trifluoromethoxy)phenyl]propanoic acid may exhibit inhibitory effects on certain enzymes involved in inflammatory processes. The compound's structural features, particularly the trifluoromethoxy group, contribute to its ability to interact with specific protein binding sites.
Research Applications
The compound has found applications in various research contexts:
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As a building block in medicinal chemistry for the synthesis of potential therapeutic agents
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In structure-activity relationship studies to evaluate the impact of trifluoromethoxy substituents on biological activity
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As a probe in NMR studies, particularly in research involving fatty acid synthase and related enzymes
Structure-Activity Relationships
Role of the Trifluoromethoxy Group
The trifluoromethoxy group plays a crucial role in determining the compound's biological activity and physicochemical properties:
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It increases lipophilicity, enhancing membrane permeability
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The high electronegativity of fluorine atoms creates a strong dipole moment
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The CF₃O group is metabolically stable, potentially prolonging the compound's half-life in biological systems
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It can engage in unique interactions with protein binding sites, particularly through fluorine-mediated hydrogen bonding and lipophilic interactions
Comparison with Structural Analogues
Studies comparing 3-[4-(trifluoromethoxy)phenyl]propanoic acid with structural analogues have provided insights into structure-activity relationships:
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Compounds lacking the trifluoromethoxy group typically show reduced lipophilicity and potentially different biological activity profiles
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Variations in the length of the alkyl chain between the phenyl ring and the carboxylic acid group influence binding affinity to target proteins
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Replacement of the carboxylic acid with other functional groups (esters, amides, etc.) alters solubility, membrane permeability, and target interactions
Current Research Trends
Medicinal Chemistry Applications
Recent research has focused on utilizing 3-[4-(trifluoromethoxy)phenyl]propanoic acid as a scaffold for developing more complex molecules with enhanced therapeutic properties. Modifications typically involve:
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Derivatization of the carboxylic acid group to form amides, esters, or more complex structures
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Incorporation into larger molecular frameworks as a structural element
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Development of prodrug forms to enhance delivery to specific tissues or organs
Analytical Method Development
Researchers continue to refine analytical methods for detecting and quantifying 3-[4-(trifluoromethoxy)phenyl]propanoic acid and its metabolites in complex biological matrices, which is essential for pharmacokinetic studies and potential clinical applications.
Computational Studies
Computational methods, including molecular docking and dynamics simulations, are being employed to better understand the interaction of 3-[4-(trifluoromethoxy)phenyl]propanoic acid with potential protein targets. These studies provide insights into binding modes and help guide the rational design of more potent and selective derivatives.
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